molecular formula C23H20F2N4O5S B11204932 1-{4-[(2,5-Difluorophenyl)methanesulfonyl]-3-nitrobenzoyl}-4-(pyridin-2-YL)piperazine

1-{4-[(2,5-Difluorophenyl)methanesulfonyl]-3-nitrobenzoyl}-4-(pyridin-2-YL)piperazine

Cat. No.: B11204932
M. Wt: 502.5 g/mol
InChI Key: DZTUWNWNFNJNCH-UHFFFAOYSA-N
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Description

1-{4-[(2,5-Difluorophenyl)methanesulfonyl]-3-nitrobenzoyl}-4-(pyridin-2-YL)piperazine is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a pyridine group and a benzoyl group that is further modified with a nitro group and a difluorophenyl methanesulfonyl group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2,5-Difluorophenyl)methanesulfonyl]-3-nitrobenzoyl}-4-(pyridin-2-YL)piperazine typically involves multiple steps:

    Formation of the Benzoyl Intermediate: The initial step involves the nitration of a benzoyl precursor to introduce the nitro group at the desired position.

    Introduction of the Difluorophenyl Methanesulfonyl Group: This step involves the sulfonylation of the benzoyl intermediate with a difluorophenyl methanesulfonyl chloride under basic conditions.

    Coupling with Piperazine: The final step is the coupling of the modified benzoyl intermediate with 2-pyridinylpiperazine using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2,5-Difluorophenyl)methanesulfonyl]-3-nitrobenzoyl}-4-(pyridin-2-YL)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation: The piperazine ring can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the piperazine and pyridine moieties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the presence of the nitro and sulfonyl groups which are known to impart biological activity.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 1-{4-[(2,5-Difluorophenyl)methanesulfonyl]-3-nitrobenzoyl}-4-(pyridin-2-YL)piperazine would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The difluorophenyl and nitro groups could play a role in binding to the enzyme’s active site, while the piperazine ring could enhance the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[(2,5-Difluorophenyl)methanesulfonyl]-3-nitrobenzoyl}-4-(pyridin-3-YL)piperazine: Similar structure but with the pyridine group at a different position.

    1-{4-[(2,5-Difluorophenyl)methanesulfonyl]-3-nitrobenzoyl}-4-(pyridin-4-YL)piperazine: Another positional isomer with the pyridine group at the 4-position.

    1-{4-[(2,5-Difluorophenyl)methanesulfonyl]-3-nitrobenzoyl}-4-(pyridin-2-YL)morpholine: Similar structure but with a morpholine ring instead of piperazine.

Uniqueness

The uniqueness of 1-{4-[(2,5-Difluorophenyl)methanesulfonyl]-3-nitrobenzoyl}-4-(pyridin-2-YL)piperazine lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity. The presence of both the difluorophenyl and nitro groups, along with the piperazine and pyridine moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H20F2N4O5S

Molecular Weight

502.5 g/mol

IUPAC Name

[4-[(2,5-difluorophenyl)methylsulfonyl]-3-nitrophenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C23H20F2N4O5S/c24-18-5-6-19(25)17(13-18)15-35(33,34)21-7-4-16(14-20(21)29(31)32)23(30)28-11-9-27(10-12-28)22-3-1-2-8-26-22/h1-8,13-14H,9-12,15H2

InChI Key

DZTUWNWNFNJNCH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)S(=O)(=O)CC4=C(C=CC(=C4)F)F)[N+](=O)[O-]

Origin of Product

United States

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